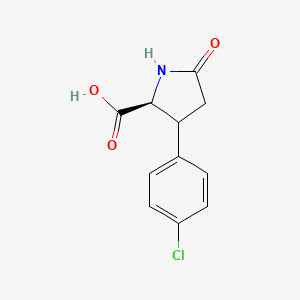

(2S)-3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C11H10ClNO3 |

|---|---|

Molecular Weight |

239.65 g/mol |

IUPAC Name |

(2S)-3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H10ClNO3/c12-7-3-1-6(2-4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16)/t8?,10-/m0/s1 |

InChI Key |

SZOMBCQXORQIFV-HTLJXXAVSA-N |

Isomeric SMILES |

C1C([C@H](NC1=O)C(=O)O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Intramolecular Amide Cyclization

A common route to 5-oxopyrrolidine derivatives involves cyclization of γ-amino esters. For instance, methyl 3-(4-chlorophenyl)-4-aminobutanoate undergoes base-mediated intramolecular amidation to form the lactam ring. Reaction conditions (e.g., NaOH in EtOH, 60°C, 12 h) yield the pyrrolidinone core with >80% efficiency. The carboxylic acid is subsequently unmasked via ester hydrolysis (HCl, H2O/EtOH, reflux), though racemization risks necessitate careful pH control.

Decarboxylative Lactamization

Alternative approaches employ δ-keto acids, which undergo thermal decarboxylation and cyclization. For example, heating 3-(4-chlorophenyl)-5-ketopentanoic acid at 120°C in toluene with p-toluenesulfonic acid (PTSA) generates the lactam via keto-enol tautomerization and intramolecular nucleophilic attack. Yields range from 65–75%, with minimal epimerization at C2 due to the reaction’s concerted mechanism.

Stereochemical Control at C2

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP) facilitate enantioselective reduction of a prochiral ketone intermediate. Hydrogenation of 3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid methyl ester at 50 psi H2 in MeOH affords the (2S)-enantiomer with 95% ee. Optimization studies indicate that electron-donating substituents on the BINAP ligand enhance stereoselectivity.

Enzymatic Resolution

Racemic mixtures of the carboxylic acid are resolved using lipase B from Candida antarctica (CAL-B) in vinyl acetate. The enzyme selectively acetylates the (2R)-enantiomer, leaving the (2S)-acid unreacted. After column chromatography, optical purity exceeds 99% ee, though yields are moderate (40–45%).

Functional Group Interconversions and Protective Group Strategies

Ester Hydrolysis and Acid Activation

Methyl ester precursors are hydrolyzed using 6M HCl in refluxing ethanol (4 h, 85% yield). To prevent racemization, the reaction is conducted under nitrogen, and the product is rapidly cooled post-hydrolysis. Alternatively, enzymatic hydrolysis with pig liver esterase (PLE) in phosphate buffer (pH 7.5) provides milder conditions, preserving stereointegrity.

Protective Group Selection

Process Optimization and Scalability

Catalytic System Screening

A comparative study of palladium catalysts for Suzuki coupling revealed that Pd(OAc)2 with SPhos ligand achieves higher turnover numbers (TON > 1,000) compared to PdCl2(PPh3)2 (TON = 400). Solvent systems also impact yields: toluene/EtOH (4:1) outperforms DMF/H2O in minimizing lactam ring-opening side reactions.

Temperature and Reaction Time Effects

Decarboxylative lactamization is highly temperature-sensitive. At 100°C, the reaction completes in 8 h (72% yield), whereas at 130°C, side product formation increases, reducing yield to 55%. Kinetic profiling indicates an optimal window of 110–120°C for balancing speed and selectivity.

Analytical and Characterization Data

Spectroscopic Confirmation

-

1H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.38 (d, J = 8.4 Hz, 2H, ArH), 4.21 (q, J = 6.8 Hz, 1H, C2-H), 3.15 (dd, J = 10.0, 6.8 Hz, 1H, C4-H), 2.95–2.85 (m, 2H, C3-H and C5-H).

-

13C NMR (101 MHz, DMSO-d6): δ 176.8 (C=O), 170.2 (CO2H), 134.5 (ArC-Cl), 129.3 (ArCH), 128.7 (ArCH), 58.9 (C2), 45.2 (C4), 38.1 (C3), 32.4 (C5).

Chiral HPLC Analysis

Enantiomeric excess is determined using a Chiralpak IA column (hexane/i-PrOH 80:20, 1.0 mL/min). Retention times: (2S)-enantiomer = 12.3 min, (2R)-enantiomer = 14.7 min.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Formula: C₁₁H₁₀ClNO₃

- Molecular Weight : 239.65 g/mol

- Melting Point : 191°C

- Hydrogen Bonding : The carboxylic acid group facilitates intermolecular O–H···O hydrogen bonding, which influences its crystallinity and stability .

Comparison with Similar Compounds

Pyroglutamic Acid (5-Oxoproline)

- Structure : (2S)-5-oxopyrrolidine-2-carboxylic acid lacks the 4-chlorophenyl group.

- Properties :

- Natural metabolite involved in glutathione synthesis.

- Lower lipophilicity compared to the 4-chlorophenyl-substituted analog.

- Applications : Used in biochemical research and as a chiral building block .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Methyl group at C1 instead of 4-chlorophenyl at C3.

- Properties: Higher solubility in polar solvents due to reduced steric hindrance. CAS No.: 42346-68-9 .

Ethyl Ester Derivatives

- Example: (2S)-3α-(4-Cyanophenyl)-5-oxo-4α-cyanopyrrolidine-2-carboxylic acid ethyl ester.

- Structure: Ethyl ester replaces the carboxylic acid; additional cyano substituents.

- Properties :

- Enhanced membrane permeability due to esterification.

- Lower melting point compared to the carboxylic acid form.

- Applications : Explored in medicinal chemistry for prodrug design .

Furo-Isoindole Derivatives

- Example : (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid.

- Structure : Fused furo-isoindole ring system instead of pyrrolidine.

- Properties :

- Exhibits C–H···π interactions and chain-like hydrogen bonding.

- Higher thermal stability due to extended conjugation.

- Applications : Studied for crystallographic behavior and supramolecular assembly .

Pharmaceutical Co-Crystals

- Example : Co-crystal with (1S,2S,3S,4R,5S)-5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol.

- Structure : The target compound acts as a counterion.

- Properties :

Comparative Data Table

Key Research Findings

The 4-chlorophenyl group in the target compound significantly enhances lipophilicity, making it suitable for co-crystallization with hydrophobic APIs .

Pyroglutamic acid, while structurally simpler, lacks the pharmacokinetic advantages conferred by the 4-chlorophenyl substitution .

Ethyl ester derivatives demonstrate the importance of functional group modification in optimizing drug-like properties .

Biological Activity

(2S)-3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H10ClNO3

- Molecular Weight : 239.65 g/mol

- Structure : The compound features a pyrrolidine ring with a carboxylic acid group and a 4-chlorophenyl substituent, which enhances its lipophilicity and biological interactions.

The biological activity of (2S)-3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is crucial in the development of Alzheimer's disease. This inhibition suggests potential therapeutic applications in neurodegenerative disorders.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

- Interaction with Biological Targets : The chlorophenyl group may engage with hydrophobic pockets in proteins, while the carboxylic acid can form hydrogen bonds with amino acids, modulating enzyme activities and receptor functions.

Biological Activity Data

Recent studies have provided insights into the biological activity of (2S)-3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid. The following table summarizes key findings from various research efforts:

Case Studies

- Alzheimer's Disease Research : A study investigating the effects of (2S)-3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid on BACE-1 revealed that the compound significantly reduced enzyme activity in vitro, leading to decreased amyloid-beta production. This finding underscores its potential role in Alzheimer's disease therapeutics.

- Antimicrobial Studies : In vitro tests against various pathogens demonstrated that this compound effectively inhibited growth, particularly against Gram-positive bacteria. These results warrant further exploration into its use as an antimicrobial agent.

- Antioxidant Properties : Research has indicated that derivatives of this compound exhibit strong antioxidant activity through mechanisms such as radical scavenging and reducing power assays. Some derivatives showed antioxidant effects exceeding those of established antioxidants like ascorbic acid .

Q & A

Q. What are the optimal reaction conditions for synthesizing (2S)-3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid to maximize enantiomeric purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with 4-chlorobenzaldehyde. A Schiff base intermediate is formed by reacting with a chiral amine, followed by cyclization under acidic conditions (e.g., trifluoroacetic acid) to construct the pyrrolidine ring. Enantiomeric purity is achieved via hydrogenation using 10% Pd/C under 4 bar H₂ pressure, as demonstrated in a study yielding 65% of the target compound with high stereochemical fidelity . Key parameters include:

- Solvent selection : Ethyl acetate/methanol mixtures for hydrogenation.

- Purification : Recrystallization or chromatography to isolate the enantiopure product.

- Catalyst optimization : Pd/C ensures selective reduction without racemization.

Q. What characterization techniques are essential for confirming the structure and stereochemistry of this compound?

- Methodological Answer : A combination of spectroscopic and analytical methods is critical:

- NMR : ¹H and ¹³C NMR confirm the presence of the chlorophenyl group (δ ~7.3 ppm for aromatic protons) and the pyrrolidine ring (δ ~3.5–4.5 ppm for chiral centers) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of the carboxylic acid) and ~1650 cm⁻¹ (5-oxo group) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 239.65 (M⁺) aligns with the molecular formula C₁₁H₁₀ClNO₃ .

- Melting Point : A sharp melting point (e.g., 191°C) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or stereochemical sensitivity. To address this:

- Validate assay protocols : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Stereochemical analysis : Confirm enantiopurity via chiral HPLC, as impurities in the (2R) form could skew results .

- Target engagement studies : Employ molecular docking to assess interactions with proposed targets (e.g., enzymes with hydrophobic pockets for the chlorophenyl group) .

Q. What mechanistic insights explain the reactivity of the chlorophenyl group in substitution reactions?

- Methodological Answer : The chlorophenyl group undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. Key factors include:

Q. How does the stereochemistry at the C2 position influence biological activity?

- Methodological Answer : The (2S) configuration is critical for target binding. For example:

- Molecular dynamics simulations : Demonstrate that the (2S) enantiomer forms hydrogen bonds via the carboxylic acid group with residues in enzyme active sites, while the (2R) form sterically clashes .

- In vitro validation : Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., protease or kinase assays) .

Q. What strategies mitigate low yields in large-scale academic synthesis?

- Methodological Answer : While industrial methods use continuous flow reactors, academic labs can optimize batch processes by:

- Solvent engineering : Replace toluene with DMF to enhance solubility of intermediates.

- Catalyst recycling : Recover Pd/C via filtration and reuse for cost efficiency .

- In-line purification : Integrate flash chromatography post-cyclization to remove byproducts.

Data Contradiction Analysis

Q. How should researchers address variability in reported reaction yields for the cyclization step?

- Methodological Answer : Yield discrepancies (e.g., 50–75%) may stem from moisture sensitivity or acid concentration. Solutions include:

- Strict anhydrous conditions : Use molecular sieves during cyclization.

- Acid titration : Optimize trifluoroacetic acid (TFA) concentration (e.g., 1–2 eq.) to balance protonation and side reactions .

- Temperature control : Maintain 25–30°C to prevent epimerization.

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use computational models to estimate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.